molecular formula C7H17ClN2 B11805481 cis-1-Amino-2,6-dimethylpiperidine hydrochloride

cis-1-Amino-2,6-dimethylpiperidine hydrochloride

Cat. No.: B11805481
M. Wt: 164.67 g/mol
InChI Key: HLKWEBRKGNCOFD-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2,6-Dimethylpiperidin-1-amine hydrochloride: is a chemical compound with the molecular formula C7H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethylpiperidin-1-amine hydrochloride typically involves the hydrogenation of 2,6-dimethylpyridine. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-2,6-Dimethylpiperidin-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-2,6-Dimethylpiperidin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2,6-Dimethylpiperidin-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2,6-Dimethylpiperidin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A closely related compound with similar structural features but different chemical properties.

    2,6-Dimethylpiperidin-4-one: Another related compound with a ketone functional group instead of an amine.

    2,6-Dimethylpiperidin-1-ol: A compound with a hydroxyl group instead of an amine.

Uniqueness: cis-2,6-Dimethylpiperidin-1-amine hydrochloride is unique due to its specific amine functional group and cis-configuration, which confer distinct chemical and biological properties compared to its analogs .

Biological Activity

cis-1-Amino-2,6-dimethylpiperidine hydrochloride is a piperidine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure contributes to a range of biological activities, making it a compound of significant research interest. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group at the 1-position and two methyl groups at the 2 and 6 positions on the piperidine ring. The synthesis typically involves the hydrogenation of 2,6-dimethylpyridine under high pressure in the presence of palladium on carbon, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

Antiviral Activity

The compound also shows promise as an antiviral agent. Studies have reported its effectiveness against certain viruses, including H1N1 influenza and SARS-CoV-2. Its mechanism involves binding to viral proteins, thereby inhibiting their function and preventing viral replication .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through modulation of intracellular signaling pathways. In particular, it acts as a ligand for muscarinic acetylcholine receptors, which are implicated in tumor progression and metastasis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound acts as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes or pathogen replication.
  • Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, it can alter gene expression profiles related to cell growth and survival.

Case Studies

StudyFindingsYear
Nayagam et al.Identified cis-1-amino-2,6-dimethylpiperidine as a potent inhibitor of SARS-CoV-2 main protease with better binding affinity than Remdesivir2023
Katchalski et al.Demonstrated antimicrobial activity against E. coli and MRSA with low toxicity2023
Recent Cancer ResearchShowed cytotoxic effects on FaDu hypopharyngeal tumor cells; induced apoptosis more effectively than standard chemotherapy agents2023

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-1-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H/t6-,7+;

InChI Key

HLKWEBRKGNCOFD-UKMDXRBESA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1N)C.Cl

Canonical SMILES

CC1CCCC(N1N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.